molecular formula C18H17N3O4 B5646898 N-(2,4-dimethoxyphenyl)-2-(1-oxophthalazin-2(1H)-yl)acetamide

N-(2,4-dimethoxyphenyl)-2-(1-oxophthalazin-2(1H)-yl)acetamide

Cat. No.: B5646898
M. Wt: 339.3 g/mol
InChI Key: RMHVLEMVWWCTCY-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(1-oxophthalazin-2(1H)-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phthalazinone moiety and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-(1-oxophthalazin-2(1H)-yl)acetamide typically involves a multi-step process. One common method starts with the preparation of the phthalazinone core, which is then coupled with the dimethoxyphenyl acetamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

  • Step 1: Synthesis of Phthalazinone Core

      Reagents: Phthalic anhydride, hydrazine hydrate

      Conditions: Reflux in ethanol

      Product: 1-oxophthalazin-2(1H)-one

  • Step 2: Coupling with Dimethoxyphenyl Acetamide

      Reagents: 2,4-dimethoxyphenyl acetamide, coupling agent (e.g., EDC, DCC)

      Conditions: Room temperature, inert atmosphere

      Product: this compound

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This could include the use of continuous flow reactors, alternative solvents, and more efficient catalysts to streamline the process and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-(1-oxophthalazin-2(1H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the phthalazinone moiety.

    Substitution: The dimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen or nitro groups into the aromatic ring.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-(1-oxophthalazin-2(1H)-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2,4-dimethoxyphenyl)-2-(1-oxophthalazin-2(1H)-yl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its phthalazinone and dimethoxyphenyl groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

N-(2,4-dimethoxyphenyl)-2-(1-oxophthalazin-2(1H)-yl)acetamide can be compared with other compounds that contain similar functional groups:

    N-(2,4-dimethoxyphenyl)-2-(1-oxoisoindolin-2-yl)acetamide: Similar structure but with an isoindolinone core.

    N-(2,4-dimethoxyphenyl)-2-(1-oxopyridazin-2(1H)-yl)acetamide: Contains a pyridazinone moiety instead of phthalazinone.

    N-(2,4-dimethoxyphenyl)-2-(1-oxopyrimidin-2(1H)-yl)acetamide: Features a pyrimidinone core.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(1-oxophthalazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-24-13-7-8-15(16(9-13)25-2)20-17(22)11-21-18(23)14-6-4-3-5-12(14)10-19-21/h3-10H,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHVLEMVWWCTCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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